molecular formula C13H11NO4S B1320533 Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate CAS No. 886361-77-9

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate

Cat. No.: B1320533
CAS No.: 886361-77-9
M. Wt: 277.3 g/mol
InChI Key: MDEHKNURHIOVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a nitrophenyl group attached to the thiophene ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate typically involves the following steps:

    Nitration of Phenylthiophene: The starting material, phenylthiophene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the phenyl ring.

    Esterification: The nitrated product is then subjected to esterification with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: Ethyl 5-(3-aminophenyl)-2-thiophenecarboxylate.

    Substitution: Ethyl 5-(3-methoxyphenyl)-2-thiophenecarboxylate.

    Oxidation: Ethyl 5-(3-nitrophenyl)-2-thiophenesulfoxide.

Scientific Research Applications

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 5-(4-nitrophenyl)-2-thiophenecarboxylate: Similar structure but with the nitro group at a different position, affecting its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHKNURHIOVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249961
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-77-9
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.